Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS: CID 146050030) is a bicyclic organic compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group at position 1 and a 3-oxocyclobutyl moiety at position 3. Its molecular formula is C₁₃H₂₁NO₃ (molecular weight: 255.31 g/mol), with a SMILES string of CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)C2 . The compound’s unique structure combines the rigidity of a cyclobutane ring with the conformational flexibility of pyrrolidine, making it a valuable intermediate in pharmaceutical synthesis, particularly for probing strained ring systems in drug design .
Properties
IUPAC Name |
tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(8-14)10-6-11(15)7-10/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVHXSHFMMMQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BOC Protection Strategies for Pyrrolidine Derivatives
Direct BOC Protection of Pre-Formed 3-(3-Oxocyclobutyl)Pyrrolidine
A foundational approach involves introducing the BOC group to a pre-synthesized 3-(3-oxocyclobutyl)pyrrolidine core. This method leverages di-tert-butyl dicarbonate (BOC₂O) under basic conditions:
Reaction Conditions :
Mechanism :
The amine group of pyrrolidine reacts with BOC₂O via nucleophilic acyl substitution, forming a stable carbamate. The reaction is typically quantitative, with yields exceeding 90% under anhydrous conditions.Challenges :
- Cyclobutyl Ketone Sensitivity : The 3-oxocyclobutyl group may undergo undesired enolization or retro-aldol reactions under basic conditions. Mitigation involves using mild bases (e.g., DMAP) and low temperatures.
- Purification : The product is often an oil, requiring column chromatography with ethyl acetate/hexane gradients.
In Situ Cyclobutane Formation Followed by BOC Protection
An alternative route constructs the cyclobutane ring after pyrrolidine functionalization. This method is advantageous when cyclobutane precursors are unstable.
[2+2] Photocycloaddition to Form the Cyclobutyl Ring
A photochemical [2+2] cycloaddition between a pyrrolidine-bound enone and an alkene forms the cyclobutane ring:
Substrate Preparation :
Cycloaddition :
Limitations :
Cyclobutane Ring Construction on BOC-Protected Pyrrolidine
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts constructs the cyclobutane ring from a diene precursor:
Substrate Synthesis :
Metathesis Reaction :
Post-Modification :
Michael Addition-Cyclization Cascade
A tandem Michael addition and cyclization builds the cyclobutyl ketone:
Comparative Analysis of Synthesis Routes
Experimental Considerations and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five structurally analogous pyrrolidine derivatives, focusing on molecular features, physicochemical properties, reactivity, and applications.
Structural and Molecular Comparisons
Physicochemical Properties
- Polarity and Solubility: The target compound exhibits moderate polarity due to the ketone in the cyclobutyl ring, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) . Tert-butyl 3-oxopyrrolidine-1-carboxylate (C₉H₁₅NO₃) has higher polarity from the pyrrolidinone ring, favoring solubility in alcohols and water . The trifluoromethyl group in the (3R,4S)-analog increases lipophilicity, reducing aqueous solubility but improving membrane permeability .
Research Findings and Trends
- Cyclobutane Derivatives : Recent studies highlight the target compound’s utility in [2+2] photocycloadditions for generating polycyclic scaffolds .
- Trifluoromethyl Analogs : Compounds like the (3R,4S)-derivative show enhanced pharmacokinetic profiles in CNS drug candidates due to fluorine’s electron-withdrawing effects .
- Stereochemical Impact : The (R)-configuration in hydroxypyrrolidine derivatives improves enantioselectivity in asymmetric catalysis .
Biological Activity
Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS No. 2353088-17-0) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C12H19NO3
Molecular Weight : 225.29 g/mol
IUPAC Name : this compound
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a tert-butyl group and a cyclobutyl moiety. This structural arrangement contributes to its biological activity.
Target of Action
This compound has been studied for its potential as an aggregation-induced emission (AIE) dye. This property suggests that it may interact with various biomolecules through aggregation mechanisms, making it useful in fluorescence-based detection systems.
Mode of Action
The AIE feature indicates that the compound may enhance fluorescence intensity upon aggregation, which can be exploited in biochemical assays and imaging techniques. This property allows for the detection of specific biomolecules in complex biological environments.
Biochemical Pathways
Research indicates that this compound may play a role in the synthesis of luminescent metal-organic frameworks (LMOFs), which are valuable in detecting nitro-containing explosives and antibiotics in aqueous media. The ability to form stable aggregates enhances its utility in these applications.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant interaction with various cellular targets. Its AIE properties have been linked to enhanced cellular imaging capabilities, allowing for better visualization of cellular processes .
Case Studies
Several case studies have highlighted the compound's potential in drug discovery and development:
- Fragment-Based Drug Discovery (FBDD) : The compound has been utilized in FBDD approaches, where small molecular fragments are screened for their ability to bind to biological targets. Its structural complexity provides a promising scaffold for developing new therapeutics .
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, although further studies are required to elucidate the exact mechanisms and efficacy .
Safety and Toxicology
While this compound shows promise in various applications, safety assessments indicate potential toxicity:
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) according to safety data sheets .
Comparative Analysis
| Property | This compound | Other Similar Compounds |
|---|---|---|
| Molecular Weight | 225.29 g/mol | Varies |
| AIE Properties | Yes | Limited |
| Biological Target Interaction | Potential enzyme inhibition | Varies |
| Toxicity Classification | H302, H315 | Varies |
Q & A
Q. What are the common synthetic routes for Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate?
The synthesis typically involves multi-step protection/deprotection strategies. For example, analogous tert-butyl pyrrolidine derivatives are synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C to activate intermediates . Cyclobutyl ketone moieties may be introduced via Friedel-Crafts acylation or ketone transfer reactions. Key steps include:
- Amine protection : Using Boc anhydride to protect the pyrrolidine nitrogen.
- Cyclobutyl ketone formation : Oxidative methods or ketone transfer reagents.
- Purification : Column chromatography (e.g., silica gel) with hexane/ethyl acetate gradients .
Q. What spectroscopic methods confirm the structure of this compound?
Q. What purity standards are required, and how are they assessed?
Purity is typically ≥95% for research use, verified via:
- HPLC/GC : Retention time matching against standards .
- TLC : Single spot under UV visualization.
- Elemental analysis : Carbon, hydrogen, and nitrogen content within 0.4% of theoretical values .
Q. Why is the tert-butyl group advantageous in synthetic chemistry?
- Protection : Stabilizes amines against nucleophilic attack.
- Solubility : Enhances organic-phase solubility during purification.
- Deprotection : Easily removed under acidic conditions (e.g., TFA) without side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in cyclobutyl ketone formation?
- Temperature control : Slow addition of reagents at 0°C minimizes side reactions .
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) may enhance ketone transfer efficiency.
- Solvent selection : Anhydrous dichloromethane or THF reduces hydrolysis .
- Workup : Quenching with aqueous NaHCO₃ stabilizes acid-sensitive intermediates .
Q. How to resolve discrepancies in NMR data during synthesis?
- Diastereomer separation : Use chiral HPLC or recrystallization if stereocenters are present .
- Solvent artifact identification : Compare NMR in CDCl₃ vs. DMSO-d₶ to rule out solvent peaks.
- Dynamic effects : Variable-temperature NMR to assess conformational flexibility of the cyclobutyl ring .
Q. What strategies mitigate competing side reactions during substitution at the pyrrolidine nitrogen?
Q. How do computational tools aid retrosynthetic planning for this compound?
AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to predict:
- Feasible routes : Prioritize steps with >70% reported yields.
- Reagent compatibility : Avoid conflicting functional groups (e.g., Boc vs. ketone stability) .
Q. What stability challenges arise from the 3-oxocyclobutyl moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
